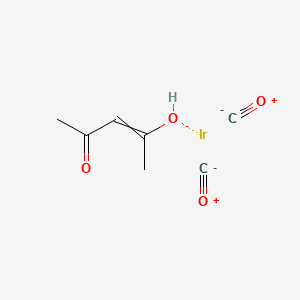
Carbon monoxide;4-hydroxypent-3-en-2-one;iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is a coordination complex that involves carbon monoxide, 4-hydroxypent-3-en-2-one, and iridium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” typically involves the coordination of iridium with carbon monoxide and 4-hydroxypent-3-en-2-one. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, often involving the reduction of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 4-hydroxypent-3-en-2-one or carbon monoxide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iridium oxides, while substitution reactions can yield a variety of iridium complexes with different ligands.
科学研究应用
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” has several scientific research applications:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biomedical Research: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and imaging.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the catalytic conversion of pollutants.
作用机制
The mechanism by which “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” exerts its effects involves the coordination of iridium with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center can facilitate the activation of small molecules, while in biomedical applications, the compound may interact with cellular components to exert therapeutic effects.
相似化合物的比较
Similar Compounds
- Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Carbon monoxide;4-hydroxypent-3-en-2-one;palladium
- Carbon monoxide;4-hydroxypent-3-en-2-one;platinum
Uniqueness
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is unique due to the specific properties imparted by the iridium center. Iridium complexes are known for their high stability and reactivity, which can be advantageous in various applications compared to similar compounds with rhodium, palladium, or platinum.
属性
分子式 |
C7H8IrO4 |
|---|---|
分子量 |
348.35 g/mol |
IUPAC 名称 |
carbon monoxide;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
InChI 键 |
NMFBREHTKYXYKM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















